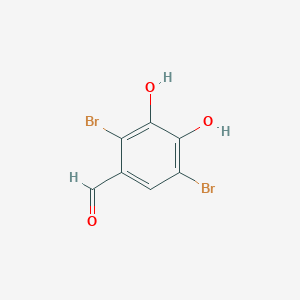

2,5-Dibromo-3,4-dihydroxybenzaldehyde

概要

説明

2,5-Dibromo-3,4-dihydroxybenzaldehyde is an organic compound with the molecular formula C7H4Br2O3 It is a derivative of benzaldehyde, featuring two bromine atoms and two hydroxyl groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3,4-dihydroxybenzaldehyde typically involves the bromination of 3,4-dihydroxybenzaldehyde. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 2 and 5 positions of the benzene ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

化学反応の分析

Types of Reactions

2,5-Dibromo-3,4-dihydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: 2,5-Dibromo-3,4-dihydroxybenzoic acid.

Reduction: 2,5-Dibromo-3,4-dihydroxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Biological Activities

1.1 Antioxidant Properties

DBDB has demonstrated significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. Studies have shown that compounds with similar structures can enhance the levels of reduced glutathione (GSH) in cells, thereby protecting against oxidative damage .

1.2 Hair Growth Stimulation

Recent research indicates that DBDB promotes hair growth through the activation of specific signaling pathways. It stimulates the Wnt/β-catenin pathway and autophagy while inhibiting the TGF-β pathway in dermal papilla cells (DPCs). This dual action results in increased proliferation of DPCs and longer hair fibers in experimental models . The following table summarizes the effects observed:

| Parameter | Effect of DBDB | Mechanism |

|---|---|---|

| Hair Fiber Length | Increased | Activation of Wnt/β-catenin pathway |

| DPC Proliferation | Enhanced | Autophagy induction |

| TGF-β Pathway Inhibition | Observed | Inhibition of Smad2 phosphorylation |

Therapeutic Potential

3.1 Dermatological Applications

Given its ability to promote hair growth and mitigate skin conditions like atopic dermatitis through anti-inflammatory effects, DBDB holds promise as a therapeutic agent in dermatology. Its low side effect profile compared to conventional treatments makes it an attractive candidate for further development .

3.2 Cancer Research

The structural analogs of DBDB have shown cytotoxic effects against various cancer cell lines, indicating potential applications in oncology. For instance, bromophenols derived from marine algae have been reported to exhibit significant anticancer properties by inducing apoptosis in tumor cells . The specific activity of DBDB against cancer cells remains an area for future exploration.

Case Study 1: Hair Growth Promotion

A study involving rat vibrissa follicles demonstrated that treatment with DBDB resulted in a statistically significant increase in hair fiber length compared to controls. The study utilized various concentrations over a set period and analyzed the results using quantitative methods to assess protein levels involved in cell cycle regulation .

Case Study 2: Antioxidant Activity

In vitro studies have shown that compounds similar to DBDB enhance GSH levels via Nrf2-mediated pathways, providing cellular protection against UV-induced damage. This indicates potential applications not only in skin health but also in broader contexts where oxidative stress is a concern .

作用機序

The mechanism of action of 2,5-Dibromo-3,4-dihydroxybenzaldehyde depends on its specific application. In biological systems, it may exert its effects through interactions with cellular enzymes and receptors, leading to changes in cellular processes. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and interactions with biological targets.

類似化合物との比較

Similar Compounds

- 3,5-Dibromo-2,4-dihydroxybenzaldehyde

- 2,4-Dihydroxybenzaldehyde

- 3,4-Dihydroxybenzaldehyde

Uniqueness

2,5-Dibromo-3,4-dihydroxybenzaldehyde is unique due to the specific positioning of the bromine atoms and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in research and industry.

生物活性

2,5-Dibromo-3,4-dihydroxybenzaldehyde is a brominated phenolic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features two bromine atoms and two hydroxyl groups positioned on the benzene ring, which significantly influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with cellular enzymes and receptors. The presence of bromine atoms enhances its reactivity, while the hydroxyl groups facilitate hydrogen bonding with biological targets. This interaction can lead to alterations in cellular processes, including antioxidant and antimicrobial activities.

Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in various biological systems. For instance, studies have shown that related compounds can inhibit reactive oxygen species (ROS) generation in keratinocytes exposed to particulate matter .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. In particular, studies have reported that brominated phenols derived from marine algae exhibit notable antibacterial and antifungal activities. For example, certain derivatives have shown efficacy against antibiotic-resistant strains of bacteria .

Cytotoxicity Against Cancer Cells

This compound has been evaluated for its cytotoxic effects on cancer cell lines. A study indicated that it significantly inhibited the proliferation of DLD-1 and HCT-116 colorectal cancer cells with IC50 values as low as 0.08 μM . This cytotoxicity is believed to be influenced by the compound's structural features, including the number and position of bromine substituents.

Case Studies

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its chemical structure. The SAR analysis indicates that:

- Bromination : The presence of bromine enhances reactivity and biological efficacy.

- Hydroxyl Groups : These groups are crucial for hydrogen bonding interactions with biological targets.

- Positioning : The specific arrangement of substituents affects the compound's ability to interact with enzymes and receptors.

特性

IUPAC Name |

2,5-dibromo-3,4-dihydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O3/c8-4-1-3(2-10)5(9)7(12)6(4)11/h1-2,11-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVZWWRDAIPUJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)O)O)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。